

Discovery and history of 1-Amino-2-phenyl-propan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Amino-2-phenyl-propan-2-ol

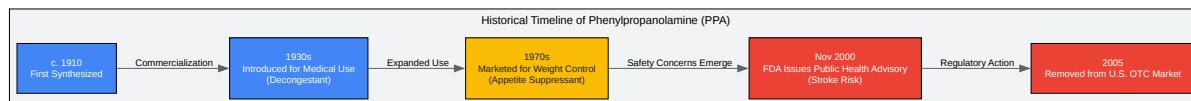
Cat. No.: B1280110

[Get Quote](#)

An In-depth Technical Guide on the Discovery and History of **1-Amino-2-phenyl-propan-2-ol** (Phenylpropanolamine)

Introduction

Phenylpropanolamine (PPA), also known as norephedrine, is a synthetic sympathomimetic amine that was once a ubiquitous component in over-the-counter (OTC) nasal decongestants and appetite suppressants.^{[1][2]} Chemically, the widely marketed product is (\pm)-norephedrine (a racemic mixture of (1R,2S)- and (1S,2R)-enantiomers of 2-amino-1-phenylpropan-1-ol), a stereoisomer of cathine and a member of the phenethylamine and amphetamine chemical classes.^[3] This guide provides a comprehensive technical overview of its discovery, historical development, synthesis, mechanism of action, and the critical safety concerns that led to its eventual withdrawal from many markets. The journey of PPA serves as a significant case study in pharmacology, drug development, and the importance of post-market surveillance.^[2]


Discovery and Historical Development

The history of phenylpropanolamine spans nearly a century, from its initial synthesis to its widespread use and subsequent regulatory action.

- Early 20th Century: Phenylpropanolamine was first synthesized around 1910.^[3] Its potential as a mydriatic (an agent that dilates the pupil) was recognized, leading to a patent in 1913.
^[3]

- 1930s: The pressor effects (ability to increase blood pressure) of PPA were characterized, and it was first introduced for medical use during this decade.[1][3] Its primary applications were as a nasal decongestant in cough and cold preparations.[1]
- 1970s: The anorectic (appetite suppressant) effects of PPA were leveraged, and it became a popular ingredient in OTC weight control products.[2]
- Late 20th Century: Despite its widespread use, case reports began to emerge suggesting a link between PPA and an increased risk of hemorrhagic stroke.[2][4] These concerns prompted the U.S. Food and Drug Administration (FDA) to investigate the drug's safety.[4]
- 2000: The FDA, after reviewing the results of the "Hemorrhagic Stroke Project," a case-control study that found an association between PPA use and hemorrhagic stroke, issued a public health advisory.[3][4][5] The agency requested that all drug companies voluntarily discontinue marketing products containing PPA.[3]
- 2001-2005: Following the FDA's advisory, PPA was withdrawn from the market in Canada (2001) and Australia (2001).[3] In 2005, the FDA officially removed PPA from the OTC market in the United States and revoked its "generally recognized as safe and effective" (GRASE) status.[3]

Today, PPA is still available in a few countries and has applications in veterinary medicine for controlling urinary incontinence in dogs.[3]

[Click to download full resolution via product page](#)

A brief timeline of key events in the history of Phenylpropanolamine.

Physicochemical and Pharmacological Properties

Quantitative data for PPA has been established through numerous pharmacological and clinical studies.

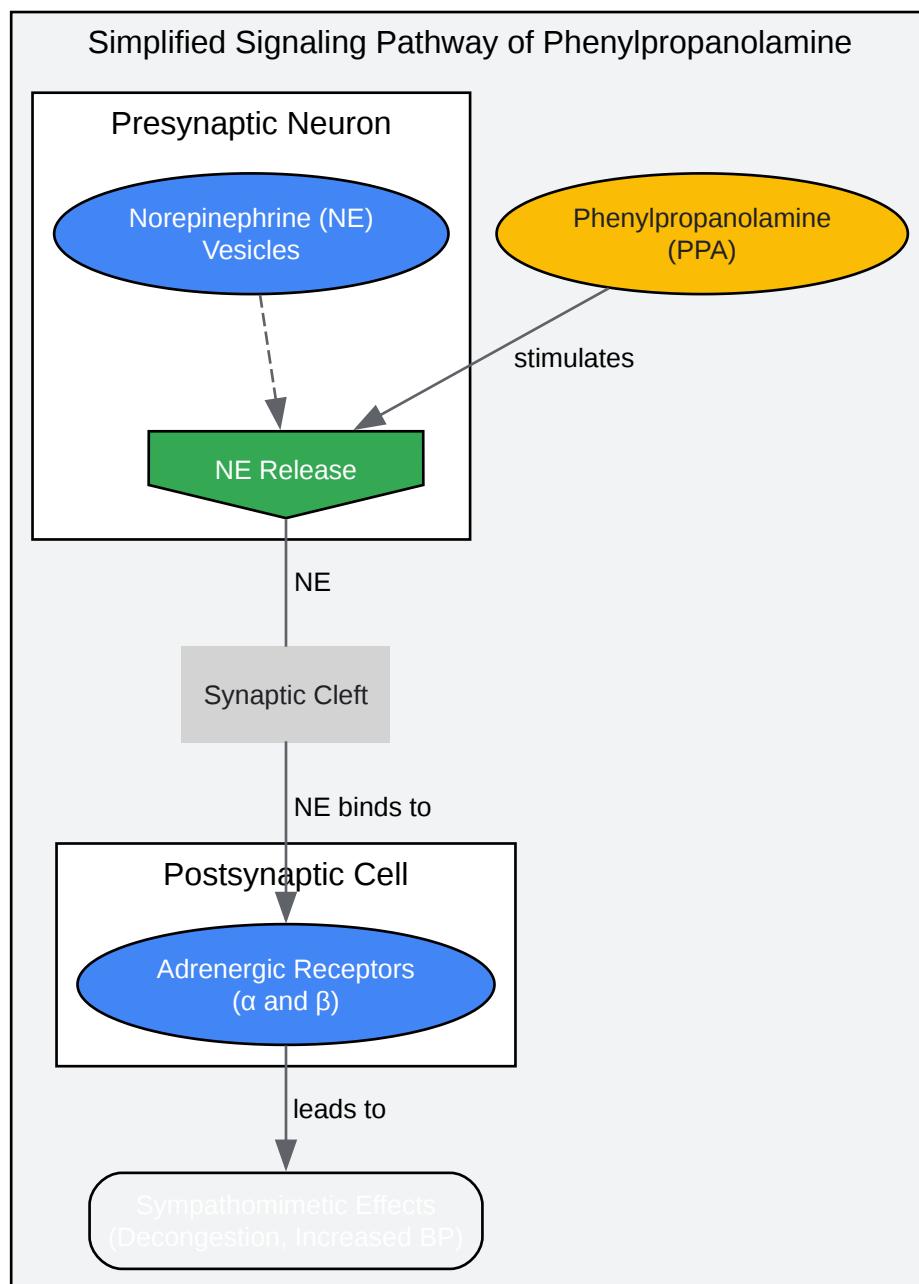
Data Presentation

Table 1: Physicochemical Properties of (±)-Norephedrine

Property	Value	Reference
Chemical Formula	C₉H₁₃NO	[3]
Molar Mass	151.209 g·mol ⁻¹	[3]
CAS Number	14838-15-4	[3]
IUPAC Name	(1RS,2SR)-2-amino-1-phenylpropan-1-ol	[3]

| Appearance | White solid | [6] |

Table 2: Pharmacokinetic Parameters of Phenylpropanolamine


Parameter	Value	Reference
Bioavailability	High	[3]
Onset of Action	15–30 minutes	[3][7]
Duration of Action	~3 hours	[3][7]
Elimination Half-Life	~4 hours	[3][7]
Protein Binding	20%	[3]
Metabolism	Minimal (3–4%)	[3][7]

| Excretion | ~90% unchanged in urine | [3][7] |

Mechanism of Action

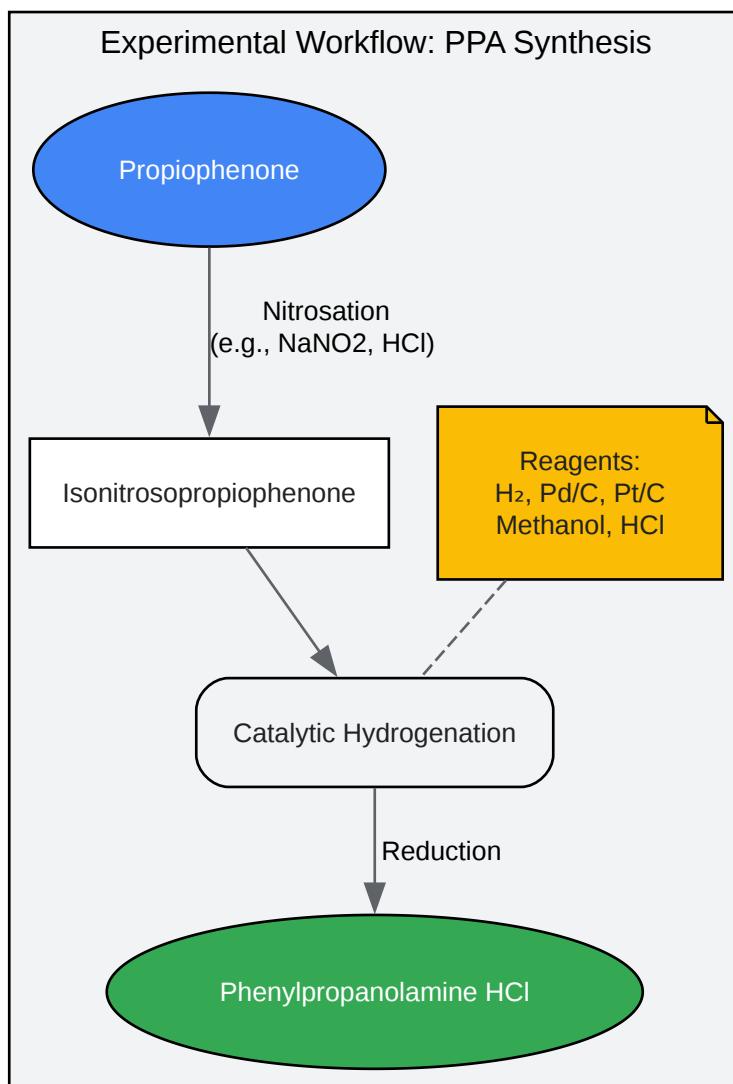
Phenylpropanolamine is an indirectly acting sympathomimetic agent.[\[2\]](#) Its primary mechanism of action is to stimulate the release of the neurotransmitter norepinephrine (noradrenaline) from presynaptic nerve terminals.[\[2\]](#)[\[5\]](#) The resulting increase in the synaptic concentration of norepinephrine leads to the activation of postsynaptic α - and β -adrenergic receptors.[\[5\]](#)[\[8\]](#) This activation of the sympathetic nervous system produces several physiological effects:

- Vasoconstriction: Activation of α -adrenergic receptors in the blood vessels of the nasal mucosa causes them to constrict, reducing swelling and alleviating nasal congestion.[\[5\]](#)[\[7\]](#)
- Appetite Suppression: The effects on norepinephrine levels in the hypothalamus are thought to be responsible for its appetite-suppressing properties.[\[7\]](#)
- Cardiovascular Effects: Stimulation of adrenergic receptors can also lead to increased heart rate and blood pressure, which are among its notable side effects.[\[9\]](#)

[Click to download full resolution via product page](#)

Mechanism of action of Phenylpropanolamine at the synapse.

Experimental Protocols Synthesis Methodologies


Several methods for the synthesis of phenylpropanolamine hydrochloride have been documented. The catalytic hydrogenation of isonitrosopropiophenone is a well-established and

commercially viable route.[10]

Protocol: Synthesis via Catalytic Hydrogenation of Isonitrosopropiophenone[10]

- **Reactor Charging:** A pressure reactor is charged with 5.0 parts by weight of an "Inbred" catalyst, which consists of a 1:1 mixture of 5% palladium on charcoal and 5% platinum on charcoal. The catalyst is wetted with 10 parts by weight of water.[10]
- **Inert Atmosphere:** The reactor is thoroughly flushed with nitrogen gas to remove oxygen and create an inert atmosphere.[10]
- **Addition of Reactants:** A solution containing 16.3 parts by weight of isonitrosopropiophenone dissolved in 80 parts by weight of methanol, which also contains 7.65 parts by weight of hydrogen chloride, is introduced into the reactor.[10]
- **Hydrogenation:** The mixture is subjected to hydrogenation under pressure. The reaction is exothermic, and the temperature is carefully controlled to not exceed 62°C.[10]
- **Work-up and Isolation:** Upon completion of the reaction, the catalyst is filtered off. The resulting solution containing phenylpropanolamine hydrochloride is then typically purified through recrystallization to yield the final product.[10]

Other notable synthesis routes include the reaction of benzaldehyde with nitroethane followed by reduction, and the condensation of benzaldehyde with the amino acid L-alanine followed by decarboxylation.[10]

[Click to download full resolution via product page](#)

Workflow for the synthesis of PPA via catalytic hydrogenation.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a sensitive and widely used method for the determination of PPA in biological fluids and pharmaceutical formulations.[11][12]

Protocol: HPLC Determination of PPA in Serum[11]

- Sample Preparation (Extraction): To 1 mL of serum, add an internal standard and adjust the pH to basic conditions. Extract the PPA from the aqueous phase using an organic solvent

such as chloroform. Perform a single back-extraction into an acidic aqueous solution.[11]

- Chromatographic Separation:
 - System: A standard HPLC system equipped with a UV detector.
 - Column: A reverse-phase column (e.g., ODS).[12]
 - Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 0.1 M acetic acid) with an ion-pairing agent like sodium heptanesulfonate. A typical ratio might be 20:20:60 (v/v/v) of methanol:acetonitrile:buffer.[12]
 - Flow Rate: A standard flow rate, typically 1.0 mL/min.
- Detection: Monitor the column effluent using a UV detector set to a wavelength of 254 nm. [12] The concentration of PPA is determined by comparing the peak area of the analyte to that of the internal standard and a standard curve. This method is sensitive enough to detect concentrations as low as 25 ng/mL.[11]

Other analytical techniques reported for PPA determination include spectrophotometry, gas chromatography (GC), and titrimetry.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 4. fda.gov [fda.gov]
- 5. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]
- 6. chemimpex.com [chemimpex.com]

- 7. m.youtube.com [m.youtube.com]
- 8. Norepinephrine | Definition, Function, Effects, & Facts | Britannica [britannica.com]
- 9. drugtodayonline.com [drugtodayonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of phenylpropanolamine in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jfda-online.com [jfda-online.com]
- To cite this document: BenchChem. [Discovery and history of 1-Amino-2-phenyl-propan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1280110#discovery-and-history-of-1-amino-2-phenyl-propan-2-ol\]](https://www.benchchem.com/product/b1280110#discovery-and-history-of-1-amino-2-phenyl-propan-2-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com